molecular formula C24H20FN3O3 B10970356 N-(5-fluoro-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide

N-(5-fluoro-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide

Cat. No.: B10970356
M. Wt: 417.4 g/mol
InChI Key: KPVDEJNWWZOPJI-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with fluorine and methyl groups, as well as an oxadiazole moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling reactions: The oxadiazole intermediate is then coupled with a benzamide derivative through nucleophilic substitution or other suitable coupling reactions.

    Introduction of fluorine and methyl groups: The final steps involve the selective introduction of fluorine and methyl groups onto the aromatic rings using electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties are being studied for applications in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which N-(5-fluoro-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-fluoro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide
  • N-(5-fluoro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide
  • N-(5-fluoro-2-methylphenyl)-2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide

Uniqueness

The uniqueness of N-(5-fluoro-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups, along with the oxadiazole moiety, contributes to its stability, reactivity, and potential for diverse applications.

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide

InChI

InChI=1S/C24H20FN3O3/c1-15-7-10-17(11-8-15)23-27-22(31-28-23)14-30-21-6-4-3-5-19(21)24(29)26-20-13-18(25)12-9-16(20)2/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

KPVDEJNWWZOPJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=C(C=CC(=C4)F)C

Origin of Product

United States

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